RO4988546

Catalog No.
S541678
CAS No.
911114-85-7
M.F
C21H10F6N4O3S
M. Wt
512.39
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RO4988546

CAS Number

911114-85-7

Product Name

RO4988546

IUPAC Name

5-{2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl}pyridine-3-sulfonic acid

Molecular Formula

C21H10F6N4O3S

Molecular Weight

512.39

InChI

InChI=1S/C21H10F6N4O3S/c22-20(23,24)15-5-3-13(4-6-15)17-8-18(21(25,26)27)31-19(30-17)14(10-29-31)2-1-12-7-16(11-28-9-12)35(32,33)34/h3-11H,(H,32,33,34)

InChI Key

VAQSOLIIQORHSP-UHFFFAOYSA-N

SMILES

O=S(C1=CC(C#CC2=C3N=C(C4=CC=C(C(F)(F)F)C=C4)C=C(C(F)(F)F)N3N=C2)=CN=C1)(O)=O

solubility

Soluble in DMSO

Synonyms

RO4988546; RO 4988546; RO-4988546.

The exact mass of the compound RO4988546 is 512.0378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RO4988546, chemically known as 5-[7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulphonic acid, is a compound classified as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2). This compound is notable for its potential therapeutic implications in various neurological disorders, particularly those associated with glutamatergic dysregulation, such as schizophrenia and anxiety disorders. The unique structural features of RO4988546, including multiple trifluoromethyl groups and a pyridine ring, contribute to its pharmacological properties and receptor interactions .

. While specific proprietary methods may not be publicly detailed, general synthetic routes for similar compounds typically include:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core: This involves cyclization reactions between appropriate precursors containing both pyrazole and pyrimidine functionalities.
  • Introduction of Trifluoromethyl Groups: This is achieved through electrophilic fluorination or other fluorination techniques that introduce trifluoromethyl groups at specific positions on the aromatic rings.
  • Sulphonation: The final step usually involves sulphonation reactions to introduce the sulfonic acid group on the pyridine ring.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

RO4988546 exhibits significant biological activity as a negative allosteric modulator. Studies have shown that it can effectively inhibit the binding of agonists to the mGlu2 receptor, thereby reducing receptor activation. This modulation has been linked to potential therapeutic effects in animal models of anxiety and schizophrenia, where overactive glutamatergic signaling is implicated . The compound's ability to selectively target mGlu2 while sparing other metabotropic glutamate receptors enhances its therapeutic profile and minimizes side effects associated with broader glutamatergic modulation .

RO4988546 has potential applications in pharmacology, particularly in the treatment of neuropsychiatric disorders. Its role as a negative allosteric modulator of mGlu2 makes it a candidate for:

  • Anxiety Disorders: By dampening excessive glutamatergic signaling.
  • Schizophrenia: Targeting symptoms related to hyperactivity of glutamate neurotransmission.
  • Neurodegenerative Diseases: Exploring its effects on neuroprotection through modulation of glutamate signaling pathways.

Research is ongoing to better understand its efficacy and safety profile in clinical settings .

Interaction studies involving RO4988546 have focused on its binding characteristics with the mGlu2 receptor. Key findings include:

  • Binding Affinity: RO4988546 demonstrates high affinity for the allosteric site on mGlu2, influencing agonist binding dynamics.
  • Conformational Changes: Studies indicate that binding leads to significant changes in receptor conformation, which are crucial for its function as a negative modulator.
  • Comparative Studies: When compared with other modulators like RO5488608, RO4988546 shows distinct interaction profiles that may contribute to its unique pharmacological effects .

Several compounds exhibit similar mechanisms or structures related to RO4988546. Here are some notable examples:

Compound NameStructure TypeMechanismUnique Features
RO5488608Negative Allosteric ModulatormGlu2Similar trifluoromethyl substitutions but different core structure
LY354740AgonistmGlu2Direct agonist rather than an allosteric modulator
MNI-137Negative Allosteric ModulatormGlu2Different substitution pattern affecting selectivity
LY487379Positive Allosteric ModulatormGlu2Opposing mechanism compared to RO4988546

These compounds highlight the diversity within metabotropic glutamate receptor modulators while underscoring RO4988546's unique trifluoromethylated structure and its implications for selective modulation .

Structural Characteristics

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings (Figure 1). This scaffold provides rigidity and planar geometry, enabling optimal interactions with hydrophobic pockets in protein targets. Key features include:

PropertyValue/Description
Ring SystemBicyclic (pyrazole + pyrimidine)
AromaticityFully conjugated π-system
Hydrogen Bond CapacityN1 and N3 positions participate in H-bonding

Role in Target Engagement

The core mediates critical interactions with mGlu₂/₃ receptors:

  • Hydrophobic Contacts: The planar structure inserts into a subpocket formed by transmembrane helices 3, 5, and 7 of mGlu₂, as revealed by mutagenesis studies.
  • Allosteric Modulation: Conformational changes induced by core binding alter orthosteric site accessibility, reducing glutamate efficacy by 70–80% in functional assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

512.0378

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Lundström L, Bissantz C, Beck J, Wettstein JG, Woltering TJ, Wichmann J, Gatti S. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators. Br J Pharmacol. 2011 Sep;164(2b):521-37. doi: 10.1111/j.1476-5381.2011.01409.x. PubMed PMID: 21470207; PubMed Central PMCID: PMC3188907.

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